4-Bromo-2-fluoro-N-methylbenzamide 4-Bromo-2-fluoro-N-methylbenzamide 4-Bromo-2-fluoro-N-methylbenzamide is an intermediate in the synthesis of MDV 3100, is an androgen-receptor antagonist that blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex.
An impurity of Enzalutamide. Enzalutamide is an androgen-receptor (AR) antagonist in LNCaP cells.
Brand Name: Vulcanchem
CAS No.: 749927-69-3
VCID: VC21342029
InChI: InChI=1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12)
SMILES: CNC(=O)C1=C(C=C(C=C1)Br)F
Molecular Formula: C8H7BrFNO
Molecular Weight: 232.05 g/mol

4-Bromo-2-fluoro-N-methylbenzamide

CAS No.: 749927-69-3

Cat. No.: VC21342029

Molecular Formula: C8H7BrFNO

Molecular Weight: 232.05 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Bromo-2-fluoro-N-methylbenzamide - 749927-69-3

CAS No. 749927-69-3
Molecular Formula C8H7BrFNO
Molecular Weight 232.05 g/mol
IUPAC Name 4-bromo-2-fluoro-N-methylbenzamide
Standard InChI InChI=1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12)
Standard InChI Key BAJCFNRLEJHPTQ-UHFFFAOYSA-N
SMILES CNC(=O)C1=C(C=C(C=C1)Br)F
Canonical SMILES CNC(=O)C1=C(C=C(C=C1)Br)F
Appearance White Solid
Melting Point 125-129 °C

Physical and Chemical Properties

Basic Information

4-Bromo-2-fluoro-N-methylbenzamide is identified by its CAS registry number 749927-69-3 and has the molecular formula C8H7BrFNO . This formula indicates the presence of eight carbon atoms, seven hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom, and one oxygen atom arranged in the specific structural configuration that defines this compound. The molecular weight of 232.050 g/mol reflects the combined atomic weights of these constituent elements .

The compound features a benzene ring core structure with specific substitution patterns that determine its chemical identity. The bromine atom at the para-position (C-4) and the fluorine atom at the ortho-position (C-2) relative to the carbonyl group create a unique halogenation pattern. The amide group contains a methyl substituent on the nitrogen atom, completing the characteristic structure of this molecule.

Physical Properties

The physical properties of 4-Bromo-2-fluoro-N-methylbenzamide provide important information for its handling, storage, and potential applications in various chemical processes. Table 1 summarizes the key physical properties of this compound as documented in the scientific literature:

PropertyValueReference
Molecular Weight232.050 g/mol
Density1.5±0.1 g/cm³
Boiling Point284.8±30.0 °C at 760 mmHg
Flash Point126.1±24.6 °C
Melting PointNot Available

The relatively high boiling point of 4-Bromo-2-fluoro-N-methylbenzamide (284.8±30.0 °C at 760 mmHg) is consistent with other benzamide derivatives and reflects the presence of intermolecular forces including hydrogen bonding through the amide group. The density value of 1.5±0.1 g/cm³ indicates that the compound is significantly denser than water, which is typical for halogenated organic compounds due to the high atomic weights of bromine and fluorine atoms.

The flash point of 126.1±24.6 °C suggests moderate flammability concerns under elevated temperature conditions. This property is particularly relevant for safety considerations during handling, storage, and processing of the compound in laboratory or industrial settings. The absence of documented melting point data indicates a gap in the complete physical characterization of this compound in the available literature.

Chemical Structure

The chemical structure of 4-Bromo-2-fluoro-N-methylbenzamide consists of a benzene ring with specific substitution patterns that determine its chemical behavior and reactivity profiles. The bromine atom at position 4 (para) relative to the carbonyl group introduces specific electronic effects due to its electron-withdrawing nature through both inductive and resonance mechanisms. Similarly, the fluorine atom at position 2 (ortho) contributes to the electronic distribution within the molecule through its strong electronegativity.

The amide functionality (-CONH-CH3) features a methyl group attached to the nitrogen atom, which influences the hydrogen bonding capabilities and rotational dynamics around the C-N bond. The carbonyl oxygen and N-H bond of the amide group can participate in hydrogen bonding interactions, which affects the compound's solubility profile and intermolecular interactions in various solvents.

The specific arrangement of these substituents creates unique steric and electronic environments that influence the compound's reactivity patterns, particularly in nucleophilic aromatic substitution reactions, metal-catalyzed coupling processes, and other synthetic transformations that might target the halogenated positions.

Synthesis Methods

Laboratory Synthesis

The synthesis of 4-Bromo-2-fluoro-N-methylbenzamide can be achieved through direct amidation of the corresponding carboxylic acid. According to documented procedures, the preparation of this compound utilizes 4-bromo-2-fluorobenzoic acid as the starting material, which undergoes a coupling reaction with methylamine to form the desired amide product .

The laboratory synthesis employs specific reagents in carefully controlled stoichiometric ratios:

  • 4-Bromo-2-fluorobenzoic acid (1.0 equivalent) as the carboxylic acid component

  • Methylamine hydrochloride (1.1 equivalents) as the amine source

  • Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (1.1 equivalents) as the coupling agent

  • Diisopropylethylamine (3.3 equivalents) as the base

This synthetic approach represents a common strategy in amide bond formation, utilizing a phosphonium-based coupling agent to activate the carboxylic acid for nucleophilic attack by the amine component. The coupling agent facilitates the reaction by converting the carboxylic acid into a more reactive intermediate, which then readily reacts with the methylamine to form the amide bond.

Reaction Conditions

The reaction conditions for synthesizing 4-Bromo-2-fluoro-N-methylbenzamide have been optimized to achieve high yields while maintaining selectivity. According to established protocols, the reaction is conducted in dichloromethane as the solvent at a concentration of 0.20 mol/L . This moderately polar solvent provides a suitable environment for dissolving both the starting materials and reagents while facilitating the reaction progression.

The reaction is maintained at room temperature (approximately 20°C) for a duration of 2 hours . These mild conditions are advantageous for several reasons: they minimize potential side reactions, prevent degradation of heat-sensitive components, and reduce energy requirements for the synthesis process. The relatively short reaction time (2 hours) indicates an efficient reaction pathway with favorable kinetics under the specified conditions.

The mechanistic pathway likely involves initial deprotonation of the carboxylic acid by the diisopropylethylamine base, followed by activation of the carboxylate by the phosphonium coupling agent. The activated carboxylic acid derivative then undergoes nucleophilic attack by the methylamine, leading to the formation of the amide bond with the elimination of the coupling agent byproducts.

Purification Methods

After completion of the reaction, the isolation and purification of 4-Bromo-2-fluoro-N-methylbenzamide involve several standard organic chemistry techniques aimed at achieving high purity of the final product. The documented purification protocol includes the following sequential steps:

  • Hydrolysis of the reaction mixture to quench any remaining reactive species

  • Extraction with dichloromethane (performed twice) to separate the organic-soluble product from water-soluble impurities

  • Combination of the organic layers containing the product

  • Washing with brine to remove any remaining water-soluble impurities

  • Drying over magnesium sulfate (MgSO4) to remove residual water

  • Concentration of the solution by evaporation of the solvent

  • Purification by flash column chromatography on silica gel using a gradient elution system (10% to 50% ethyl acetate in cyclohexane)

This comprehensive purification methodology ensures the removal of unreacted starting materials, coupling agent byproducts, and other potential impurities. The gradient elution system in the chromatographic purification allows for better separation of compounds with similar polarities that might be present in the crude reaction mixture.

The documented yield of this synthetic approach is reported as quantitative (approximately 100%) , indicating highly efficient reaction conditions and purification methods. The final product is obtained as a white solid, which is consistent with the expected physical state of benzamide derivatives of this molecular weight range.

Research and Applications

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